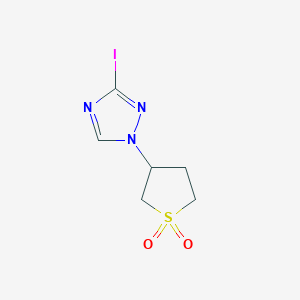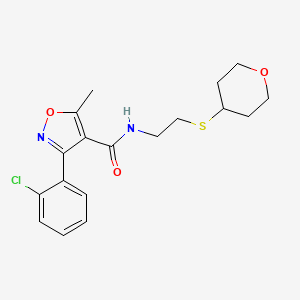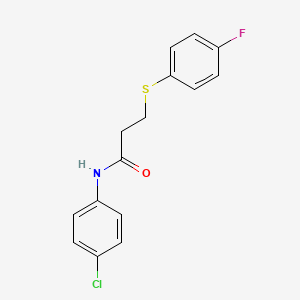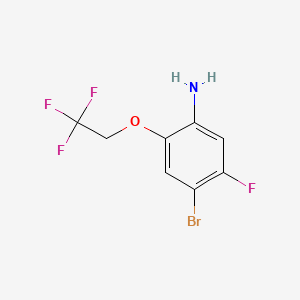
6,7-Dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one, also known as 6,7-dichloro-4-CPF-2-FP, is a synthetic organic compound that has been used in various scientific research applications. It is a colorless crystalline solid with a molecular weight of 536.3 g/mol and a melting point of 122°C. 6,7-dichloro-4-CPF-2-FP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology, due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Properties : This compound has been involved in the synthesis of new dihydrophthalazines. Researchers Lukács and Simig (2002) synthesized new 6-chloro- and 6,7-dichloro-4-(4-aminophenyl)-2-(N-alkylcarbamoyl)-1,2-dihydrophthalazines starting from similar phthalazine compounds (Lukács & Simig, 2002).
Applications in Polymer Science : The compound has been used in the synthesis of novel copoly(phenyl-s-triazine)s, which were investigated for their solubility, thermal, and mechanical properties. This study by Zong et al. (2014) found that the introduction of diphenylfluorene moieties in the polymer chains led to significant modifications in solubility and thermal properties (Zong et al., 2014).
Antibacterial Potential : Holla, Bhat, and Shetty (2003) explored the synthesis of fluorine-containing triazinones using similar compounds for potential antibacterial applications. Their research indicated promising antibacterial activities in certain concentrations (Holla, Bhat, & Shetty, 2003).
Anticancer Activities : A related study by Li et al. (2006) involved the synthesis of novel phthalazine derivatives, which showed higher activity than a cisplatin control in in vitro tests against cancer cell lines (Li et al., 2006).
Polymer Synthesis and Properties : Meng, Hay, Jian, and Tjong (1997) synthesized novel poly(phthalazinone ether sulfone ketone)s from compounds including a similar phthalazinone, finding them to have high glass transition temperatures and excellent thermal properties (Meng, Hay, Jian, & Tjong, 1997).
properties
IUPAC Name |
6,7-dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3FN2O/c21-12-3-1-11(2-4-12)19-15-9-17(22)18(23)10-16(15)20(27)26(25-19)14-7-5-13(24)6-8-14/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGRROKYDPKMRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-Ethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2364875.png)
![1-(3-chloro-4-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364876.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2364877.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2364879.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2364881.png)





![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)

